

# Technical Guide: Ethyl 3-hydroxy-4-nitrobenzoate

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## Compound of Interest

Compound Name: Ethyl 3-hydroxy-4-nitrobenzoate

CAS No.: 717-01-1

Cat. No.: B153321

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Structural Elucidation, Synthetic Pathways, and Pharmacophore Utility

## Executive Summary & Structural Significance

**Ethyl 3-hydroxy-4-nitrobenzoate** (E3H4NB) represents a critical "push-pull" aromatic scaffold in organic synthesis. Characterized by the juxtaposition of an electron-donating hydroxyl group (-OH) and an electron-withdrawing nitro group (-NO

) ortho to one another, this molecule exhibits unique reactivity profiles governed by intramolecular hydrogen bonding and electronic polarization.

For drug development professionals, E3H4NB is not merely an intermediate; it is the gateway to 2-substituted benzoxazole-5-carboxylates, a privileged structure in kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. This guide dissects its synthesis, structural validation, and application in heterocyclic construction.

## Chemical Identity & Properties

Property	Specification
IUPAC Name	Ethyl 3-hydroxy-4-nitrobenzoate
CAS Registry	82961-52-2 (Isomer specific) / 717-01-1 (Generic/Mislabeled in some DBs)
Molecular Formula	C H NO
Molecular Weight	211.17 g/mol
Appearance	Yellow crystalline solid (due to transition of nitro-phenol)
Melting Point	82–84 °C
Solubility	Soluble in EtOAc, DCM, DMSO; Sparingly soluble in water.[1]
pKa (Phenolic)	~6.1 (Acidified by ortho-nitro group)

Structural Insight: The ortho-positioning of the hydroxyl and nitro groups facilitates a stable 6-membered intramolecular hydrogen bond. This "locked" conformation reduces intermolecular aggregation, lowering the melting point compared to its para-isomers and shielding the phenolic proton from certain metabolic conjugations.

## Synthetic Pathways & Process Optimization

Two primary routes exist for the synthesis of E3H4NB. The choice depends on scale and available starting materials.

### Route A: Fischer Esterification (High Purity / Lab Scale)

This is the preferred method for ensuring regiochemical purity, starting from the commercially available 3-hydroxy-4-nitrobenzoic acid.

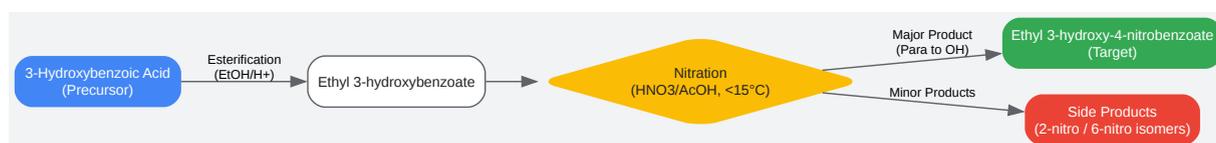
- Reagents: 3-hydroxy-4-nitrobenzoic acid, Ethanol (anhydrous), H<sub>2</sub>SO<sub>4</sub> (cat.) or Thionyl Chloride (SOCl<sub>2</sub>).
- Mechanism: Acid-catalyzed nucleophilic acyl substitution.
- Protocol:
  - Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 vol).
  - Add H<sub>2</sub>SO<sub>4</sub> (0.1 eq) or SOCl<sub>2</sub> (1.2 eq) dropwise at 0°C.
  - Reflux for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).
  - Concentrate in vacuo. Neutralize residue with sat. NaHCO<sub>3</sub>.
  - Extract with EtOAc, dry over MgSO<sub>4</sub>, and recrystallize from EtOH/Water.

## Route B: Nitration of Ethyl 3-hydroxybenzoate (Industrial / Cost-Effective)

Direct nitration is cheaper but requires rigorous purification to remove the 2-nitro and 6-nitro isomers.

- Reagents: Ethyl 3-hydroxybenzoate, HNO<sub>3</sub> (65%), Acetic Acid.

- Regioselectivity Logic: The -OH group (activating, o,p-director) dominates the directing effects over the ester (deactivating, m-director). Position 4 is para to the -OH and meta to the ester, making it the electronically favored site, though steric hindrance from the ester at C1 must be managed.



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Figure 1: Synthetic logic flow for the production of **Ethyl 3-hydroxy-4-nitrobenzoate** via nitration.

## Structural Characterization (Self-Validating Data)

To validate the identity of synthesized E3H4NB, compare experimental data against these standard spectral markers.

<sup>1</sup>H NMR Spectroscopy (400 MHz, DMSO-

)

The spectrum is distinct due to the coupling patterns of the 1,3,4-trisubstituted benzene ring.

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
11.45	Singlet (Broad)	1H	Ar-OH	Downfield shift due to intramolecular H-bond with -NO.
7.98	Doublet ( Hz)	1H	Ar-H (C5)	Ortho to -NO (deshielded).
7.65	Doublet ( Hz)	1H	Ar-H (C2)	Meta to -NO, Ortho to Ester.
7.48	dd ( Hz)	1H	Ar-H (C6)	Coupling with C5 and C2.
4.35	Quartet ( Hz)	2H	O-CH -CH	Typical ethyl ester methylene.
1.34	Triplet ( Hz)	3H	O-CH -CH	Typical ethyl ester methyl.

## IR Spectroscopy (FT-IR)

- 3200–3400 cm<sup>-1</sup>  
: O-H stretch (Broad, often weak due to chelation).
- 1715 cm<sup>-1</sup>  
: C=O stretch (Ester).
- 1530 & 1350 cm<sup>-1</sup>

: N-O stretch (Asymmetric & Symmetric nitro group vibrations).

## Downstream Application: Benzoxazole Synthesis

The primary utility of E3H4NB in drug discovery is its conversion to Ethyl 2-substituted-1,3-benzoxazole-5-carboxylate. This scaffold mimics the adenine binding pocket of ATP, making it crucial for kinase inhibition.

### Protocol: Reductive Cyclization

This is a "one-pot" or "telescoped" sequence where the nitro group is reduced to an amine, which then condenses with an electrophile (aldehyde, acid, or orthoester).

#### Step 1: Reduction

- Reagents: H

/Pd-C or Fe/NH

Cl.

- Product: Ethyl 3-hydroxy-4-aminobenzoate.
- Precaution: Aminophenols are oxidation-sensitive. Use immediately or store under Argon.

#### Step 2: Cyclization

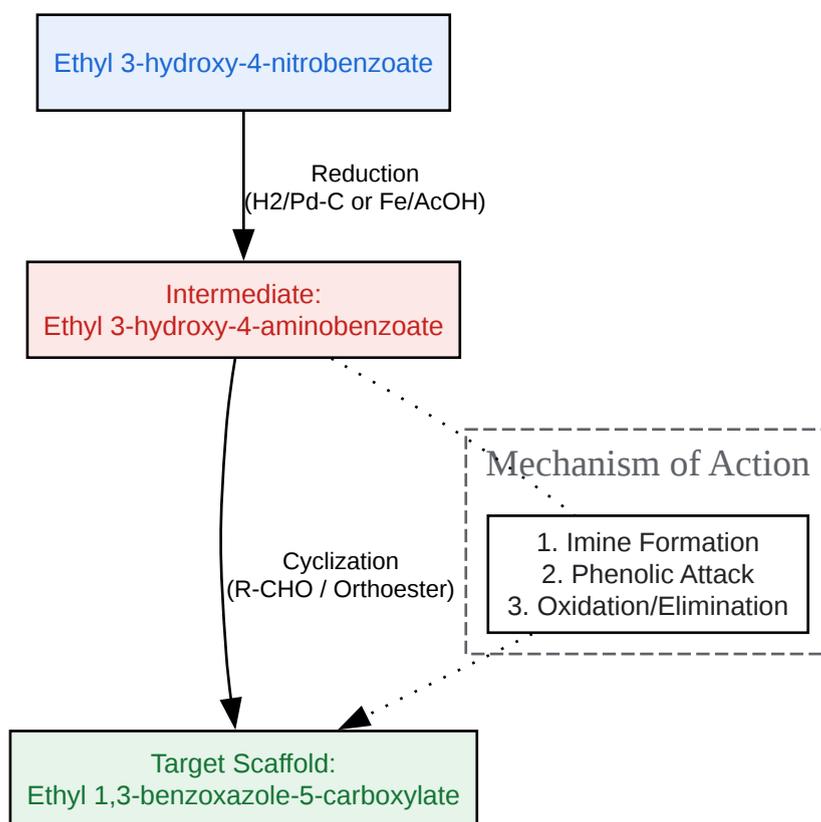
- Reagents: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde + Oxidant (e.g., Na

S

O

).

- Conditions: Reflux in EtOH or Xylene.



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Figure 2: Transformation of E3H4NB into the bioactive benzoxazole pharmacophore.[1][2][3][4][5][6][7]

## Safety & Handling (E-E-A-T Compliance)

- Explosion Hazard: Nitro compounds can be energetic. While E3H4NB is stable, avoid heating dry residue above 150°C.
- Toxicity: Nitro-aromatics are potential uncouplers of oxidative phosphorylation. Use PPE (gloves, respirator) to prevent inhalation or skin absorption.
- Storage: Store in amber vials (light sensitive) at 2–8°C.

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